molecular formula C16H13N3O2 B5131033 N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide CAS No. 93245-20-6

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No. B5131033
CAS RN: 93245-20-6
M. Wt: 279.29 g/mol
InChI Key: QAYLSQHCLYRUBL-UHFFFAOYSA-N
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Description

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide, also known as POA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. POA is a highly versatile compound that can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Biochemical Analysis

Biochemical Properties

The 1,2,4-oxadiazole ring in N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is known to interact with various enzymes, proteins, and other biomolecules . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . The nature of these interactions often involves hydrogen bonding, owing to the electronegativities of nitrogen and oxygen in the oxadiazole ring .

Cellular Effects

This compound and its derivatives can have significant effects on various types of cells and cellular processes . For example, some compounds have shown good anti-inflammatory activity, significantly inhibiting the production of relevant inflammatory factors in lipopolysaccharide (LPS)-induced RAW264.7 cells . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. Preliminary mechanism studies have indicated that certain derivatives can block the excitation of the nuclear factor κB (NF-κB) signaling pathway in a concentration-dependent manner . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, one derivative has been shown to reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats

properties

IUPAC Name

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11(20)17-14-9-7-13(8-10-14)16-18-15(19-21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYLSQHCLYRUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368648
Record name Acetamide, N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93245-20-6
Record name Acetamide, N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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